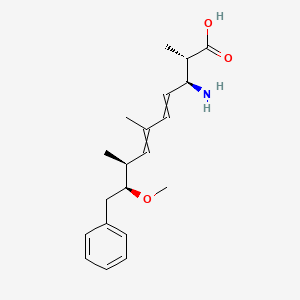
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid is an unusual amino acid that is a key structural component of several cyanobacterial toxins, including microcystins and nodularins . These toxins are produced by cyanobacteria, commonly found in eutrophic water systems, and are known for their potent hepatotoxic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid involves multiple steps. One notable method includes the construction of the target molecule in 13 steps with an overall yield of 40% . This process is highlighted by a novel one-pot transformation from an isoxazolidin-5-one intermediate to the final product, which can also be used to form beta-amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above provides a foundation for potential scale-up processes in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the nature of the starting materials.
Major Products
The major products formed from these reactions vary depending on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid is primarily related to its role in cyanobacterial toxins. These toxins inhibit protein phosphatases 1 and 2A (PP1 and PP2A) in eukaryotic cells, leading to altered phosphorylation of cellular proteins and subsequent cell death . The compound interacts with target proteins through its unique structural features, contributing to the overall toxicity of the cyanobacterial toxins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nodularins: Cyclic pentapeptides that also contain this amino acid and share similar toxicological properties with microcystins.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which are critical for the biological activity of cyanobacterial toxins. Its presence in both microcystins and nodularins highlights its importance in the toxicity and ecological impact of these compounds .
Propriétés
Formule moléculaire |
C20H29NO3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |
InChI |
InChI=1S/C20H29NO3/c1-14(10-11-18(21)16(3)20(22)23)12-15(2)19(24-4)13-17-8-6-5-7-9-17/h5-12,15-16,18-19H,13,21H2,1-4H3,(H,22,23)/t15-,16-,18-,19-/m0/s1 |
Clé InChI |
HJVCHYDYCYBBQX-CAMMJAKZSA-N |
SMILES isomérique |
C[C@@H](C=C(C)C=C[C@@H]([C@H](C)C(=O)O)N)[C@H](CC1=CC=CC=C1)OC |
SMILES canonique |
CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioic acid](/img/structure/B10778593.png)

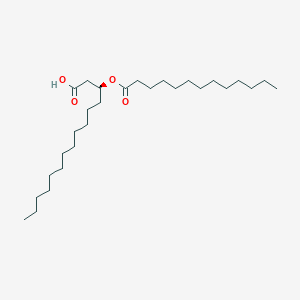
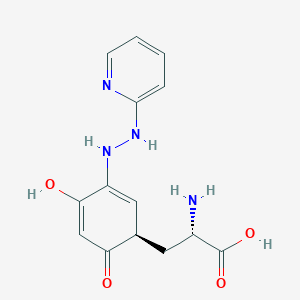
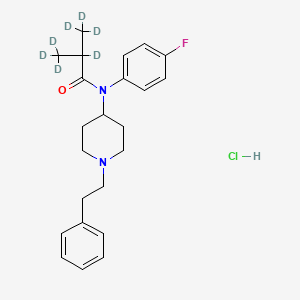
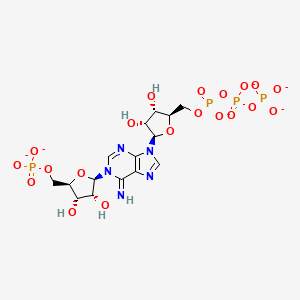
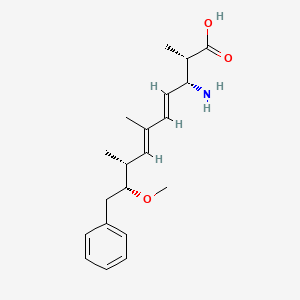
![2-[[(2S)-3-dodecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10778633.png)
![N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid](/img/structure/B10778634.png)
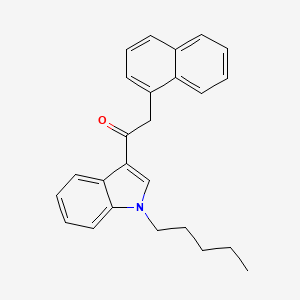
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)
![(2S)-2-amino-3-[(1S)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B10778665.png)
![N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide](/img/structure/B10778671.png)

